1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid
CAS No.: 184763-07-3
Cat. No.: VC21264758
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184763-07-3 |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
| Standard InChI Key | BXRZCDISGRVJCA-UHFFFAOYSA-N |
| SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Properties
Basic Identification
The compound 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid is characterized by specific identifiers that help distinguish it in chemical databases and literature. Understanding these identifiers is essential for researchers working with this compound.
| Parameter | Value |
|---|---|
| CAS Number | 136552-16-4 |
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
| SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
The compound features a distinct structure with the azetidine ring bonded to the Fmoc protecting group through a carbamate linkage. This structure provides the compound with its characteristic chemical properties and reactivity patterns. The precise structural arrangement determines how the compound interacts in various chemical reactions and biological systems.
Structural Analysis
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid contains several key structural components that contribute to its chemical behavior. The azetidine ring, being a four-membered nitrogen-containing heterocycle, imparts significant ring strain that influences reactivity. The carboxylic acid group at the 2-position serves as a functional handle for further chemical modifications, particularly in peptide coupling reactions. The Fmoc protecting group, attached to the nitrogen of the azetidine ring, provides temporary protection during synthesis while being selectively removable under specific conditions.
Applications in Peptide Chemistry
Role in Peptide Synthesis
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid serves as a valuable building block in peptide synthesis, where it introduces conformational constraints that can influence the three-dimensional structure of the resulting peptides. The azetidine ring, when incorporated into peptide chains, restricts conformational freedom and can enhance binding specificity to biological targets. This property makes the compound particularly useful in the development of peptide-based drugs and bioactive compounds.
The Fmoc protecting group plays a crucial role in solid-phase peptide synthesis by preventing unwanted reactions at the nitrogen atom during peptide bond formation. This protection is essential for controlling the sequential addition of amino acids in the construction of peptide chains. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine in dimethylformamide, which preserves other functional groups and structural elements in complex peptide molecules.
Influence on Peptide Structure
When incorporated into peptides, the azetidine moiety from 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid imparts specific conformational constraints that can significantly alter the folding patterns and biological activities of the resulting peptides. These constraints can be exploited in the design of peptides with enhanced stability against enzymatic degradation or improved binding affinity for specific receptors. The unique structural features of azetidine-containing peptides make them valuable tools in studying protein-peptide interactions and in developing novel therapeutic agents.
Chemical Reactivity Patterns
The reactivity of 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid is largely determined by its functional groups and strained ring structure. The compound can participate in various chemical transformations, with the carboxylic acid group being a primary site for reactions in peptide synthesis. The azetidine ring, due to its inherent strain, can influence reaction rates and selectivity in ways that differ from larger, less strained heterocycles.
A key aspect of the compound's reactivity is the behavior of the Fmoc protecting group, which is specifically designed to be stable under acidic conditions but labile under basic conditions. This orthogonal protection strategy is fundamental to the compound's utility in multistep synthetic sequences, particularly in peptide chemistry where selective deprotection and coupling steps must be carefully orchestrated.
Research Applications Beyond Peptide Synthesis
Medicinal Chemistry Applications
Beyond its role in peptide synthesis, 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid has found applications in medicinal chemistry research. The azetidine ring is increasingly recognized as a valuable pharmacophore in drug design, capable of influencing drug properties such as lipophilicity, metabolic stability, and target selectivity. By incorporating this compound or its derivatives into potential drug candidates, researchers can explore new chemical space and potentially discover compounds with improved pharmacological profiles.
The constrained nature of the azetidine ring can lead to compounds with reduced conformational entropy upon binding to biological targets, potentially resulting in enhanced binding affinity and selectivity. This property makes azetidine-containing compounds attractive scaffolds in fragment-based drug discovery and structure-based design approaches.
Biological Studies
Research involving 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid extends to biological studies exploring enzyme-substrate interactions and protein folding mechanisms. The unique structural features of azetidine-containing peptides can provide insights into the role of conformational constraints in biological recognition processes. Studies in this area contribute to our understanding of fundamental biological mechanisms and can inform the design of novel therapeutic interventions.
Comparison with Structural Analogs
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid belongs to a family of Fmoc-protected cyclic amino acids, each with distinct properties and applications. Comparing this compound with its structural analogs provides insights into structure-activity relationships and helps researchers select the most appropriate building block for specific applications.
| Compound | Ring Size | Key Properties | Primary Applications |
|---|---|---|---|
| 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid | 4-membered | High ring strain, rigid conformation | Peptide synthesis, conformational constraints |
| 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid (Fmoc-Pro) | 5-membered | Moderate ring strain, common in proteins | Natural amino acid replacement, turn inducers |
| 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | 6-membered | Lower ring strain, greater flexibility | Peptide diversity, pharmacophore development |
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